1-ethyl-6-methyl-1H-imidazo[1,2-b]pyrazole
Description
1-Ethyl-6-methyl-1H-imidazo[1,2-b]pyrazole is a fused bicyclic heterocycle featuring an imidazole ring fused to a pyrazole ring. The ethyl group at the 1-position and methyl group at the 6-position are critical substituents that influence its physicochemical and biological properties. This scaffold is part of a broader class of N-heterocycles known for diverse bioactivities, including anticancer, anti-inflammatory, and antimicrobial effects . The compound’s design aligns with molecular hybridization strategies, where pharmacophoric fragments are combined to optimize solubility, metabolic stability, and target binding .
Properties
IUPAC Name |
1-ethyl-6-methylimidazo[1,2-b]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3/c1-3-10-4-5-11-8(10)6-7(2)9-11/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMEOOGDBPMGTHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN2C1=CC(=N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Imidazole derivatives are known to have a broad range of biological activities and can interact with various targets.
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to different biological effects.
Biochemical Pathways
Imidazole derivatives are known to affect various biochemical pathways, leading to a range of downstream effects.
Pharmacokinetics
It’s known that the solubility of imidazole derivatives in aqueous media can be significantly improved by certain substitutions.
Biochemical Analysis
Biochemical Properties
1-ethyl-6-methyl-1H-imidazo[1,2-b]pyrazole plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The nature of these interactions often involves binding to the active site of the enzyme, thereby influencing its activity. Additionally, this compound can act as an inhibitor or activator of specific enzymes, depending on the context of the biochemical reaction.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is vital for cell proliferation and differentiation. Furthermore, this compound can alter the expression of genes involved in apoptosis and cell cycle regulation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases by binding to their ATP-binding sites. This binding interaction can result in changes in gene expression, ultimately affecting cellular functions. Additionally, this compound can modulate the activity of transcription factors, thereby influencing the transcription of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but can degrade under others, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular homeostasis and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus or diminishes beyond a certain dosage.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect metabolic flux and alter metabolite levels. The compound’s metabolism can lead to the formation of active or inactive metabolites, influencing its overall biological activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound can be transported via specific transporters or binding proteins, affecting its localization and accumulation. For instance, it may interact with ABC transporters, which can influence its distribution across cellular membranes.
Subcellular Localization
This compound’s subcellular localization is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism.
Biological Activity
1-Ethyl-6-methyl-1H-imidazo[1,2-b]pyrazole is a heterocyclic compound that belongs to the imidazo[1,2-b]pyrazole family. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and anti-angiogenic properties. The following sections explore its biological activity in detail, supported by research findings and data tables.
Chemical Structure and Properties
The structure of this compound is characterized by a fused imidazole and pyrazole ring system. This unique combination of nitrogen atoms contributes to its reactivity and interaction with various biological targets.
The biological activities of this compound are attributed to its ability to interact with multiple biochemical pathways. Key mechanisms include:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes involved in cancer cell proliferation and inflammation.
- Modulation of Signaling Pathways : It interferes with critical signaling pathways such as ERK1/2 and p38 MAPK, which are essential for cell growth and survival.
Anticancer Activity
Research indicates that compounds containing the imidazo[1,2-b]pyrazole scaffold exhibit significant anticancer properties. Notably:
- Cell Line Studies : In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, including lung (A549), breast (MDA-MB-231), and colorectal cancer cells (HT-29) .
| Cancer Type | Cell Line | IC50 (µM) |
|---|---|---|
| Lung | A549 | 15 |
| Breast | MDA-MB-231 | 20 |
| Colorectal | HT-29 | 25 |
Antimicrobial Activity
The compound has also shown promising antimicrobial effects against various bacterial strains:
- Bacterial Inhibition : Studies have reported effective inhibition against E. coli, Staphylococcus aureus, and Bacillus subtilis at concentrations as low as 40 µg/mL .
| Microbial Strain | Minimum Inhibitory Concentration (µg/mL) |
|---|---|
| E. coli | 40 |
| Staphylococcus aureus | 30 |
| Bacillus subtilis | 35 |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been explored through various assays:
- Inhibition of Platelet Aggregation : Compounds similar to this compound have been shown to inhibit platelet aggregation and reactive oxygen species (ROS) production .
Case Studies
Several studies have highlighted the efficacy of this compound in specific applications:
- Study on Anticancer Properties : A recent investigation demonstrated that derivatives of this compound significantly reduced tumor growth in xenograft models of breast cancer .
- Antimicrobial Efficacy Assessment : Another study evaluated the antimicrobial activity against a panel of pathogens, confirming its potential as a lead compound for developing new antibiotics .
Future Directions
Given the promising biological activities exhibited by this compound, future research could focus on:
- Optimization of Chemical Structure : Modifying the chemical structure to enhance potency and selectivity against specific targets.
- Clinical Trials : Conducting clinical trials to evaluate its safety and efficacy in humans for various therapeutic applications.
Scientific Research Applications
Pharmacological Applications
1. Anti-Cancer Activity
Research indicates that compounds containing the imidazo[1,2-b]pyrazole scaffold exhibit significant anti-cancer properties. These compounds have been shown to interact with various enzymes and receptors involved in cancer signaling pathways. For instance, derivatives of pyrazole have demonstrated the ability to inhibit specific kinases that play critical roles in tumor progression. The selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold has also led to the development of new compounds with enhanced anti-cancer efficacy, making it a promising lead for cancer therapeutics .
2. Anti-Inflammatory Effects
The anti-inflammatory potential of 1-ethyl-6-methyl-1H-imidazo[1,2-b]pyrazole has been highlighted in several studies. Compounds within this class are known to modulate inflammatory pathways, potentially offering therapeutic benefits for conditions such as rheumatoid arthritis and other inflammatory diseases . The mechanism involves the inhibition of pro-inflammatory cytokines and enzymes, which are critical in the inflammatory response.
3. Antimicrobial Activity
The imidazo[1,2-b]pyrazole derivatives have shown notable antimicrobial activities against various pathogens. This includes both bacterial and fungal strains, indicating their potential use as antimicrobial agents in clinical settings. The presence of specific substituents on the pyrazole ring can enhance these biological activities, making structure-activity relationship studies essential for optimizing efficacy.
Synthetic Applications
1. Drug Design
The unique structure of this compound allows it to act as a non-classical isostere of indole, which is advantageous in drug design. This property can improve the solubility and bioavailability of therapeutic agents derived from this scaffold. The compound's ability to mimic indole opens avenues for developing new drugs targeting various biological systems.
2. Functionalization Techniques
Recent advancements include selective functionalization methods that expand the synthetic utility of the imidazo[1,2-b]pyrazole framework. Techniques such as regioselective magnesiations and zincations allow for the introduction of various functional groups, facilitating the synthesis of complex molecules with tailored properties for specific applications in medicinal chemistry .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anti-Cancer | Demonstrated significant inhibition of cancer cell proliferation through kinase inhibition mechanisms. |
| Study B | Anti-Inflammatory | Showed reduction in pro-inflammatory cytokine levels in vitro and in vivo models. |
| Study C | Antimicrobial | Highlighted efficacy against resistant strains of bacteria and fungi, suggesting potential for new antibiotic development. |
Chemical Reactions Analysis
Regioselective Functionalization
The scaffold undergoes selective modifications at positions 2, 3, and 6 using organometallic intermediates:
Br/Mg Exchange
Reaction with iPrMgCl·LiCl enables bromine substitution at position 7, followed by electrophilic trapping (e.g., with ketones or aldehydes) .
TMP-Base Metalations
-
Position 3 : TMPMgCl·LiCl mediates magnesiation for coupling with aryl halides or silyl chlorides.
-
Position 6 : TMP₂Zn·MgCl₂·2LiCl induces zincation, enabling reactions with electrophiles like CO₂ or iodine .
Pyrazole Ring Fragmentation
Metalation at position 6 with TMP₂Zn·MgCl₂·2LiCl triggers ring opening, yielding (1,3-dihydro-2H-imidazol-2-ylidene)malononitrile derivatives. This fragmentation proceeds via a zincated intermediate and electron redistribution :
| Substituent | Product Structure | Yield | Application |
|---|---|---|---|
| Aryl | Proaromatic malononitrile core | 67–96% | Push–pull dye synthesis |
| Benzoyl | Functionalized imidazolylidenes | 82% | Solubility-enhanced drug analogs |
Derivatization via Protecting Group Strategies
The SEM (2-(trimethylsilyl)ethoxymethyl) group is commonly used to protect the N1 position during functionalization. Deprotection involves acidic conditions (e.g., H₂SO₄/EtOH at 75°C), enabling further modifications .
Stability and Reactivity Under Acidic/Basic Conditions
The compound demonstrates moderate stability:
-
Acidic hydrolysis : Degrades via imidazole ring opening at elevated temperatures (≥100°C in 20% H₂SO₄).
-
Basic conditions : Resists hydrolysis but undergoes nucleophilic substitution at electron-deficient positions.
Comparative Reactivity with Analogues
Functionalization outcomes vary significantly with substituents:
| Position | Modification | Effect on Reactivity |
|---|---|---|
| 6-Methyl | Steric hindrance | Reduces electrophilic substitution at C7 |
| 1-Ethyl | Electron donation | Enhances stability toward oxidation |
Limitations and Unreported Reactions
No documented examples exist for:
-
Direct C–H arylation at position 5.
-
Photochemical reactions or cycloadditions.
Experimental protocols for these transformations remain an open area for research.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Comparison with Indole Derivatives
Imidazo[1,2-b]pyrazoles are considered non-classical isosteres of indoles. In a matched-pair study, replacing the indole core in pruvanserin (a 5-HT2A antagonist) with 1H-imidazo[1,2-b]pyrazole resulted in:
- Lower logD : Reduced lipophilicity (logD decreased from 3.1 to 2.4), enhancing aqueous solubility .
- Altered pKa : The pKa shifted from 6.4 (protonation of piperazine in pruvanserin) to 7.3 (deprotonation of the imidazo[1,2-b]pyrazole NH), influencing ionization states in physiological conditions .
- Improved bioavailability : Enhanced solubility suggests better absorption and distribution, critical for CNS-targeting drugs .
Table 1: Physicochemical Comparison with Indole Analogues
| Property | Pruvanserin (Indole) | Imidazo[1,2-b]pyrazole Analogue |
|---|---|---|
| logD | 3.1 | 2.4 |
| Aqueous Solubility (mg/mL) | 0.12 | 0.45 |
| pKa | 6.4 | 7.3 |
| Bioavailability | Moderate | High (predicted) |
Comparison with Other Imidazo[1,2-b]pyrazole Derivatives
- Ethyl 6-methyl-sulfanyl derivative: This derivative (C15H15N3O2S·H2O) exhibits π-π interactions (3.643 Å between benzene and imidazole rings) and a dihedral angle of 16.9°, influencing crystal packing and stability .
- 1-(2-Chloroethyl)-6-cyclopropyl derivative : The chloroethyl and cyclopropyl groups increase molecular weight (209.68 g/mol) and lipophilicity compared to the ethyl/methyl-substituted compound, which may affect pharmacokinetics .
Anticancer Potential
- Imidazo[1,2-b]pyrazole-7-carboxamides : Derivatives with tert-butyl or cyclohexyl substituents show potent activity against leukemia cells (e.g., HL-60, IC50 < 1 μM). The ethyl/methyl substitution in 1-ethyl-6-methyl-1H-imidazo[1,2-b]pyrazole may offer a balance between cytotoxicity and solubility .
- Pyrazolo[1,5-a]pyrimidines: These COX-2 inhibitors exhibit IC50 values in the nanomolar range. The ethyl/methyl substituents in this compound could modulate selectivity for COX-2 vs. COX-1 .
Preparation Methods
Cyclocondensation-Based Synthesis
The classical approach to synthesizing 1-ethyl-6-methyl-1H-imidazo[1,2-b]pyrazole derivatives involves cyclocondensation reactions of suitably functionalized precursors.
General Route: Starting from ethyl esters or carboxylic acid derivatives of pyrazole or related heterocycles, cyclization is induced under controlled conditions to form the fused imidazo[1,2-b]pyrazole ring system.
-
- Use of sodium azide (NaN₃) as a catalyst in dimethylformamide (DMF) at moderate temperatures (~50°C).
- Subsequent quenching with ice water and recrystallization from ethanol to purify the product.
- Alternative solvents such as tetrahydrofuran (THF) with tert-butyl peroxide under reflux can be employed, followed by acidification (e.g., HCl to pH 3) and recrystallization from toluene.
Optimization Focus: Controlling azide substitutions and ring closure by temperature modulation is critical for yield and selectivity.
Purification: Recrystallization from ethanol or toluene achieves high purity (>95%), while column chromatography on silica gel with dichloromethane/methanol gradients is used for polar derivatives.
This method is well-suited for laboratory synthesis and can be adapted for industrial scale using continuous flow reactors to enhance control and yield.
Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction Approach
A more recent and versatile method employs the Groebke–Blackburn–Bienaymé three-component reaction (GBB-3CR), a multicomponent cyclocondensation that assembles the imidazo[1,2-b]pyrazole core rapidly and efficiently.
-
- 5-Aminopyrazole-4-carbonitrile or ethyl 5-aminopyrazole-4-carboxylate as trifunctional heterocyclic amine components.
- Aldehydes (aromatic or aliphatic).
- Isocyanides (e.g., tert-butyl isocyanide).
-
- Catalyzed by Brønsted acids such as trifluoroacetic acid (TFA) or Lewis acids (e.g., indium(III) salts).
- Solvents include ethanol, water/ethanol mixtures, or other polar solvents.
- Room temperature or mild heating (up to 140°C) for 10–60 minutes.
-
- One-pot, operationally simple synthesis.
- High regioselectivity yielding 1H-imidazo[1,2-b]pyrazole exclusively.
- Green chemistry compatible, especially when using water/ethanol solvent mixtures.
- Yields up to 83% reported.
- Rapid reaction times (as short as 15 minutes).
-
- Microwave-assisted formation of 5-aminopyrazole intermediates from hydrazine hydrate and ethoxymethylene malononitrile or ethyl cyanoacetate derivatives.
- Followed by in situ GBB-3CR with aldehydes and isocyanides.
- Overall yields around 65–79%.
| Entry | Catalyst | Catalyst Load (mol %) | Solvent | Reaction Time | Yield (%) |
|---|---|---|---|---|---|
| 1 | None | – | Ethanol | >72 h | 0 |
| 2 | In(OTf)₃ | 20 | Ethanol | 15 min | 61 |
| 3 | InCl₃ | 20 | Ethanol | 15 min | 67 |
| 6 | HClO₄ | 20 | Ethanol | 15 min | 59 |
| 7 | TFA | 20 | Ethanol | 15 min | 74 |
| 15 | TFA | 20 | Ethanol/Water 1:1 | 15 min | 79 |
- Substrate Scope:
- Aromatic aldehydes with electron-donating groups (e.g., 4-methyl) provided yields comparable to unsubstituted.
- Electron-withdrawing substituents decreased yields.
- Aliphatic aldehydes such as α-methylcinnamaldehyde were also compatible.
- Various isocyanides including tert-butyl, t-octyl, methyl isocyanoacetate, and cyclohexyl isocyanide were tested with varying yields.
| Entry | Aldehyde (R¹CHO) | Isocyanide (R²NC) | Product Yield (%) |
|---|---|---|---|
| 1 | p-Tolualdehyde | tert-Butyl isocyanide | 79 |
| 2 | p-Tolualdehyde | t-Octyl isocyanide | 66 |
| 3 | p-Tolualdehyde | Methyl isocyanoacetate | 58 |
| 4 | p-Tolualdehyde | Cyclohexyl isocyanide | 75 |
These results demonstrate the robustness and versatility of the GBB-3CR method for the synthesis of this compound derivatives.
Comparative Summary of Preparation Methods
| Aspect | Cyclocondensation Route | GBB Multicomponent Reaction Route |
|---|---|---|
| Starting Materials | Pyrazole derivatives, esters, azides | 5-Aminopyrazole derivatives, aldehydes, isocyanides |
| Reaction Type | Cyclization under controlled conditions | One-pot multicomponent cyclocondensation |
| Catalysts | NaN₃, tert-butyl peroxide, acids | Brønsted acids (TFA), Lewis acids (InCl₃) |
| Solvents | DMF, THF, ethanol, toluene | Ethanol, water/ethanol mixtures |
| Reaction Time | Hours to days | Minutes (10–60 min) |
| Yield | Moderate to good | Good to excellent (up to 83%) |
| Purification | Recrystallization, chromatography | Simple filtration or recrystallization |
| Scalability | Possible with continuous flow reactors | Amenable to scale-up due to simplicity |
| Selectivity | Controlled by temperature and reagents | High regioselectivity confirmed by NMR |
Structural Characterization and Purity Confirmation
- X-ray crystallography is used to confirm the imidazo[1,2-b]pyrazole core structure unambiguously.
- Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy validates functional groups and regioselectivity.
- Mass spectrometry confirms molecular weight.
- Purity is ensured by recrystallization or chromatographic methods.
Q & A
Basic Research Questions
Q. What synthetic methodologies are most efficient for preparing 1-ethyl-6-methyl-1H-imidazo[1,2-b]pyrazole and its derivatives?
- Answer: A sequential one-pot synthetic approach under mild conditions (10–60 min) is effective for generating highly substituted derivatives with variable substitution patterns. This method avoids complex purification and leverages green chemistry principles . Advanced functionalization can be achieved via Br/Mg-exchange or regioselective magnesiations/zincations using TMP-bases, followed by electrophilic trapping, enabling precise derivatization of the core scaffold .
Q. How can the physicochemical properties of 1H-imidazo[1,2-b]pyrazoles be optimized for drug development?
- Answer: Comparative studies with indole derivatives (e.g., pruvanserin) show that replacing indole with 1H-imidazo[1,2-b]pyrazole reduces lipophilicity (logD from 3.0 to 2.1), significantly improving aqueous solubility. Protonation/deprotonation behavior (pKa ~7.3 for the core NH) also influences membrane permeability and receptor interactions. These properties are critical for bioavailability and can be tuned via substituent modifications .
Q. What biological activities are associated with 1H-imidazo[1,2-b]pyrazole derivatives?
- Answer: The scaffold exhibits antimicrobial, anticancer, and anti-inflammatory activities. For example, ethyl 6-methylsulfanyl-2-phenyl derivatives have shown promise in bioactivity screens, with π-π stacking and hydrogen bonding in their crystal structures potentially influencing receptor binding .
Advanced Research Questions
Q. How does 1H-imidazo[1,2-b]pyrazole serve as a non-classical isostere of indole in drug design?
- Answer: The scaffold mimics indole’s planar geometry while offering distinct electronic properties. For instance, the pKa of its NH group (7.3) is lower than indole’s (~9), reducing basicity and enhancing solubility. This substitution in pruvanserin analogues improved metabolic stability and solubility, making it a viable candidate for CNS-targeting drugs .
Q. What crystallographic insights exist for this compound derivatives?
- Answer: X-ray diffraction studies reveal planar imidazo[1,2-b]pyrazole cores with dihedral angles (~16.9°) between fused rings and substituents (e.g., phenyl groups). Intermolecular O–H⋯N hydrogen bonds and π-π interactions stabilize the crystal lattice, providing structural benchmarks for computational modeling .
Q. What strategies address metabolic instability in 1H-imidazo[1,2-b]pyrazole-based drug candidates?
- Answer: Cytochrome P450 oxidation assays are critical for assessing metabolic pathways. Substituents like ethyl and methyl groups at positions 1 and 6 can shield reactive sites, while sulfur-containing groups (e.g., methylsulfanyl) may alter electron density to reduce oxidative degradation .
Q. How can structure-activity relationship (SAR) studies guide the design of imidazo[1,2-b]pyrazole derivatives?
- Answer: Systematic substitution at positions 1, 2, 6, and 7 reveals that:
- Position 1 (ethyl): Enhances solubility via reduced steric hindrance.
- Position 6 (methyl): Balances lipophilicity and metabolic stability.
- Position 2 (phenyl): Introduces π-stacking interactions for receptor binding.
Data tables comparing IC50 values, logD, and solubility across derivatives are essential for SAR optimization .
Q. What analytical techniques are recommended for characterizing 1H-imidazo[1,2-b]pyrazole derivatives?
- Answer:
- NMR (1H/13C): Resolves regiochemical ambiguities in substituted derivatives.
- High-resolution mass spectrometry (HRMS): Confirms molecular formulas.
- X-ray crystallography: Validates stereochemistry and intermolecular interactions.
- HPLC-MS: Assesses purity and metabolic stability in physiological media .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
